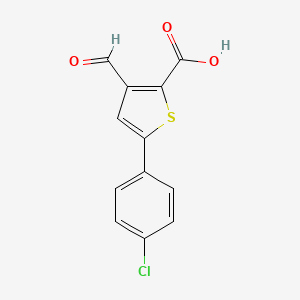

5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-formylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO3S/c13-9-3-1-7(2-4-9)10-5-8(6-14)11(17-10)12(15)16/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXIBTDPPIJCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731495 | |

| Record name | 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921592-97-4 | |

| Record name | 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzaldehyde and thiophene-2-carboxylic acid.

Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Cyclization: The cyclization step forms the thiophene ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: Reduction of the formyl group can yield alcohol derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 5-(4-Chlorophenyl)-3-carboxythiophene-2-carboxylic acid.

Reduction: 5-(4-Chlorophenyl)-3-hydroxymethylthiophene-2-carboxylic acid.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development

One of the primary applications of 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid is as an intermediate in the synthesis of rivaroxaban, a direct factor Xa inhibitor used in the treatment of thromboembolic disorders. Rivaroxaban has gained prominence due to its efficacy in preventing deep vein thrombosis and pulmonary embolism. The synthesis of this compound involves the transformation of this compound into more complex structures that exhibit anticoagulant properties .

Case Study: Synthesis Pathway

A notable method for synthesizing rivaroxaban includes using this compound as a precursor. The compound undergoes several reactions, including Friedel-Crafts acylation and subsequent modifications to introduce necessary functional groups that enhance its pharmacological activity . This highlights the importance of this compound in developing novel anticoagulant therapies.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing various biologically active compounds. Its unique structural features allow it to participate in multiple reactions, including nucleophilic substitutions and cyclization processes.

Table 1: Synthetic Applications of this compound

| Application Area | Compound Derived | Reaction Type |

|---|---|---|

| Anticoagulants | Rivaroxaban | Acylation, Reduction |

| Anticancer agents | Thieno[2,3-b][1,4]thiazines | Cyclization |

| Anti-inflammatory drugs | Various thiophene derivatives | Nucleophilic substitution |

Materials Science

Functional Materials

The compound has potential applications in materials science, particularly in developing functional materials like sensors and organic semiconductors. Its thiophene ring structure contributes to electronic properties that can be exploited in organic electronics.

Case Study: Sensor Development

Recent studies have explored the use of thiophene derivatives in sensor technology. For instance, incorporating this compound into polymer matrices has shown promise in creating sensitive devices for detecting environmental pollutants . The compound's ability to undergo redox reactions enhances its performance as an electrochemical sensor.

Biological Studies

Biochemical Research

In biochemical research, this compound is utilized to study its interactions with biological targets. Its derivatives are being investigated for their potential roles in modulating cellular pathways and their effects on inflammation and cancer progression.

Case Study: PD-L1 Inhibition

Recent research has indicated that derivatives of thiophene compounds can inhibit the PD-1/PD-L1 complex, which plays a critical role in immune evasion by tumors. Studies focused on compounds derived from this compound have demonstrated their ability to disrupt this interaction, leading to enhanced T-cell activation against cancer cells .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analogs in Thiophene Derivatives

The table below compares key structural and functional differences among thiophene-based analogs:

Key Observations :

- Electron Effects : The 4-chlorophenyl group enhances electron-withdrawing properties, stabilizing the thiophene ring. Replacing Cl with F (as in ) increases electronegativity but reduces steric bulk.

- Functional Group Impact : The formyl group (-CHO) in the target compound offers a reactive site for condensation reactions, whereas sulfonamide or ester groups (e.g., ) improve solubility or target binding.

- Biological Activity : Bulky substituents (e.g., pyrrolopyrimidine in ) correlate with higher anticancer activity, suggesting that the target’s formyl group may be optimized for specific interactions.

Heterocyclic Analogs (Furan vs. Thiophene)

Key Observations :

- Reactivity : Furan derivatives are more prone to oxidative degradation, whereas thiophene’s stability makes it preferable for drug design.

Substituted Aryl and Functional Group Variations

Biological Activity

5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H9ClO3S

- Molecular Weight : 270.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to several mechanisms:

- Anti-inflammatory Effects : This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1β in various cell lines, suggesting its potential application in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

- Cell Signaling Modulation : The compound activates signaling pathways associated with apoptosis and cell proliferation by modulating the expression of key proteins involved in these processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Case Study on Inflammatory Response :

A study investigated the effects of this compound on human endothelial cells. The results demonstrated a significant reduction in the secretion of pro-inflammatory cytokines when treated with varying concentrations of the compound, indicating its potential as an anti-inflammatory agent . -

Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that it could be developed into a therapeutic agent for bacterial infections. -

Apoptotic Induction in Cancer Cells :

Research conducted on cancer cell lines revealed that treatment with this compound led to increased apoptotic markers, including caspase activation and PARP cleavage, highlighting its potential use in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the thiophene ring. For example:

- Step 1 : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling using Pd catalysts, as seen in analogous thiophene derivatives .

- Step 2 : Formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) to install the aldehyde group, a method validated for similar thiophene-2-carboxylic acids .

- Step 3 : Carboxylic acid activation via hydrolysis of a methyl/ethyl ester precursor, as described in protocols for related compounds (e.g., ethyl thiophene-3-carboxylate derivatives) .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol% Pd) and temperature (80–120°C) to balance yield and purity.

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For instance, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons from the chlorophenyl group resonate between δ 7.2–7.6 ppm .

- IR Spectroscopy : Look for characteristic peaks: C=O (carboxylic acid) at ~1700 cm⁻¹ and aldehyde C=O at ~1680 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula , with isotopic peaks confirming chlorine presence .

Q. How does the solubility profile of this compound influence experimental design?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO). Precipitation issues may arise in acidic conditions due to protonation of the carboxylic acid .

Advanced Research Questions

Q. How can regioselective functionalization of the thiophene ring be achieved to avoid byproducts?

Regioselectivity is influenced by directing groups and reaction kinetics:

- Electrophilic Substitution : The electron-withdrawing carboxylic acid group directs incoming electrophiles (e.g., formyl) to the 3-position. Use steric hindrance (e.g., bulky bases) to minimize competing reactions at the 4- or 5-positions .

- Cross-Coupling : Optimize ligand choice (e.g., SPhos for Suzuki-Miyaura) to enhance selectivity for the 5-(4-chlorophenyl) moiety over other positions .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- DFT Calculations : Model the electron density distribution to predict nucleophilic/electrophilic sites. For example, the formyl group’s electrophilicity can be quantified via Fukui indices .

- Molecular Docking : Screen against target proteins (e.g., enzymes with thiophene-binding pockets) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

Q. What strategies mitigate instability during long-term storage or under experimental conditions?

- Storage : Lyophilize the compound and store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the formyl group .

- In Situ Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures or chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in melting point or spectral data across studies?

- Purity Assessment : Re-crystallize the compound using solvent pairs (e.g., EtOH/H₂O) and compare melting points with literature values (e.g., 188–192°C for structurally related thiophenes ).

- Batch Variability : Characterize multiple synthetic batches via HPLC (≥95% purity) to isolate batch-specific impurities .

Q. What experimental controls are essential when evaluating this compound’s role in catalytic or biological systems?

- Negative Controls : Use unsubstituted thiophene-2-carboxylic acid to isolate the effects of the 4-chlorophenyl and formyl groups .

- Isotopic Labeling : Synthesize -labeled analogs (e.g., -formyl) to track metabolic pathways via NMR or MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.